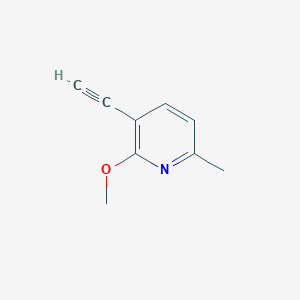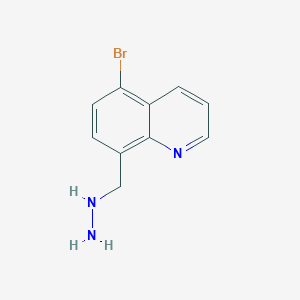![molecular formula C9H5BrO4S B13115142 5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide is a chemical compound with the molecular formula C9H5BrO2S It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide typically involves the bromination of benzo[b]thiophene followed by carboxylation and oxidation. One common method involves the use of bromine as a brominating agent and subsequent reactions to introduce the carboxylic acid and dioxide functionalities. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, resulting in derivatives with different properties.
Applications De Recherche Scientifique
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromobenzo[b]thiophene: A closely related compound with similar structural features but lacking the carboxylic acid and dioxide functionalities.
Benzo[b]thiophene: The parent compound, which serves as the core structure for various derivatives.
5-Bromobenzo[b]thiophene-2-carboxylic acid: Another derivative with a carboxylic acid group at a different position.
Uniqueness
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide is unique due to the presence of both the bromine atom and the carboxylic acid and dioxide functionalities
Propriétés
Formule moléculaire |
C9H5BrO4S |
|---|---|
Poids moléculaire |
289.10 g/mol |
Nom IUPAC |
5-bromo-1,1-dioxo-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrO4S/c10-5-1-2-8-6(3-5)7(9(11)12)4-15(8,13)14/h1-4H,(H,11,12) |
Clé InChI |
KJTQHOCTASBZOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CS2(=O)=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


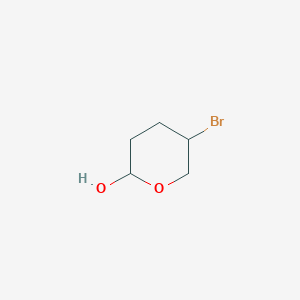
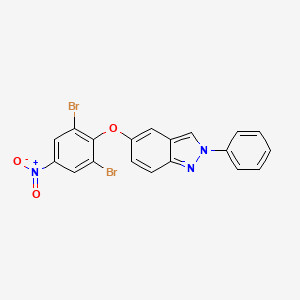
![rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13115071.png)

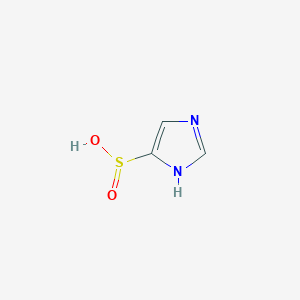
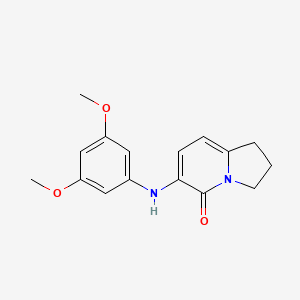

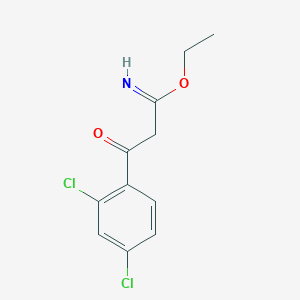
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
